molecular formula C5H9BrCl2N4 B13591420 1-(azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride CAS No. 2792186-16-2

1-(azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride

Cat. No.: B13591420
CAS No.: 2792186-16-2
M. Wt: 275.96 g/mol
InChI Key: OUMBYNWIMFUGLI-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride is a heterocyclic compound that contains both azetidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions, including UV light irradiation.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the aza-Michael addition, which is a versatile method for constructing C–N bonds . This method allows for the preparation of various highly functional organic compounds, including azetidine derivatives.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidine derivatives, while oxidation and reduction reactions can produce different triazole derivatives.

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride is unique due to the presence of both azetidine and triazole rings, which confer distinct chemical and biological properties

Biological Activity

1-(azetidin-3-yl)-3-bromo-1H-1,2,4-triazole dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

  • Molecular Formula : C₅H₈BrCl₂N₃
  • Molecular Weight : 227.45 g/mol
  • CAS Number : 709018-26-8

Antibacterial Activity

Research indicates that 1-(azetidin-3-yl)-3-bromo-1H-1,2,4-triazole dihydrochloride exhibits notable antibacterial properties. A study evaluated its effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound has a stronger effect against Staphylococcus aureus, particularly important given the rise of antibiotic-resistant strains.

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity. In vitro assays showed its efficacy against several fungal species:

Fungal Strain MIC (µg/mL)
Candida albicans16
Aspergillus niger32

The antifungal activity is particularly relevant in treating opportunistic infections in immunocompromised patients.

Anticancer Activity

The anticancer potential of 1-(azetidin-3-yl)-3-bromo-1H-1,2,4-triazole dihydrochloride was evaluated using various cancer cell lines. The compound exhibited cytotoxic effects with IC₅₀ values as follows:

Cell Line IC₅₀ (µg/mL)
HeLa (cervical carcinoma)50
A549 (lung carcinoma)45
MCF-7 (breast carcinoma)60

These findings indicate that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

The mechanism by which 1-(azetidin-3-yl)-3-bromo-1H-1,2,4-triazole dihydrochloride exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit essential bacterial enzymes or interfere with fungal cell wall synthesis. In cancer cells, it may activate caspase pathways leading to programmed cell death.

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Bacterial Infections : A clinical trial involving patients with drug-resistant Staphylococcus aureus infections showed promising results when treated with formulations containing this compound.
  • Fungal Infection Management : In a study focused on immunocompromised patients suffering from systemic fungal infections, the incorporation of this triazole derivative into treatment regimens led to improved patient outcomes.
  • Cancer Treatment Exploration : Research conducted on animal models indicated that the administration of this compound resulted in significant tumor reduction in xenograft models of lung cancer.

Properties

CAS No.

2792186-16-2

Molecular Formula

C5H9BrCl2N4

Molecular Weight

275.96 g/mol

IUPAC Name

1-(azetidin-3-yl)-3-bromo-1,2,4-triazole;dihydrochloride

InChI

InChI=1S/C5H7BrN4.2ClH/c6-5-8-3-10(9-5)4-1-7-2-4;;/h3-4,7H,1-2H2;2*1H

InChI Key

OUMBYNWIMFUGLI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2C=NC(=N2)Br.Cl.Cl

Origin of Product

United States

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